N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide
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Overview
Description
“N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide” is a compound that has been synthesized in various studies . It is a derivative of tryptamine, a biogenic amine that naturally occurs in plants, animals, and microorganisms . Tryptamine derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system .
Synthesis Analysis
The compound has been synthesized in high yield in the reaction between tryptamine and other compounds such as naproxen . An easy synthetic procedure for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1H, 13C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction between tryptamine and other compounds, facilitated by DCC . DCC reacts with the carboxyl group of the other compound to produce an activated acylating agent that reacts with the amino group of tryptamine to form an amide bond .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” were analyzed using 1H, 13C-NMR, UV, IR, and mass spectral data .Scientific Research Applications
Synthesis and Chemical Transformations
- N-[2-(1H-indol-3-yl)ethyl]alkanamide has been utilized in the synthesis of various chemical compounds through controlled reactions. For instance, a modified Bischler-Napieralski reaction using this compound led to the formation of tetrahydro-1H-pyrido[3,4-b]indol-1-ol and its subsequent transformation into various derivatives (Bobowski, 1983).
Applications in Imaging and Diagnostics
- A compound structurally related to N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide, specifically N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, has been synthesized for potential use as a positron emission tomography (PET) tracer for imaging cancer tyrosine kinase (Wang et al., 2005).
Exploration in Anticancer Applications
- A new cytotoxic indole-3-ethenamide, structurally related to the compound , was isolated from a fungus and exhibited moderate cytotoxicity against certain cancer cells, suggesting potential for anticancer research (Wang et al., 2011).
Enamine Synthesis and Potential Bioactivity
- Related indole compounds have been synthesized and evaluated for their bioactivity, such as in the study of novel indole-based oxadiazole scaffolds with potential as urease inhibitors (Nazir et al., 2018).
Development of Novel Compounds with Biological Activity
- Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, compounds related to this compound, has led to the discovery of novel antiallergic agents (Menciu et al., 1999).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological targets due to their diverse pharmacological properties .
Mode of Action
Indole derivatives are known to interact with various receptors and enzymes, leading to a multitude of physiological effects .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12(2)7-8-16(19)17-10-9-13-11-18-15-6-4-3-5-14(13)15/h3-8,11-12,18H,9-10H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHPGSCNOXLGCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)NCCC1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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